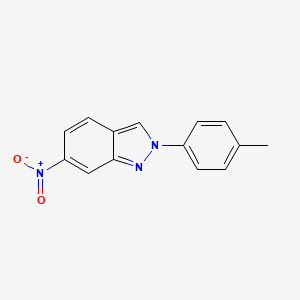

2-(4-Methylphenyl)-6-nitro-2H-indazole

Description

Significance of Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds are fundamental building blocks in the design and discovery of new therapeutic agents. organic-chemistry.org Their prevalence is underscored by the fact that a vast majority of biologically active chemical entities contain at least one heterocyclic ring. organic-chemistry.org These scaffolds provide a versatile framework that medicinal chemists can modify to fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity. organic-chemistry.org The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic features and hydrogen-bonding capabilities, which are crucial for specific interactions with biological targets like proteins and enzymes. rsc.org

The structural diversity of heterocyclic systems allows for the creation of molecules that can address significant challenges in medicine, including drug resistance. rsc.org By synthesizing structurally distinct analogues, researchers can explore alternative mechanisms of action to overcome resistance in cancer cells or microbial pathogens. rsc.org Consequently, heterocyclic chemistry is a cornerstone of modern drug development, providing the essential tools to create novel compounds with improved efficacy and safety profiles. rsc.orgorgsyn.org

Overview of Indazole Derivatives and Their Research Prominence

Indazole and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry. nih.govnih.gov Although the indazole ring system is rarely found in nature, synthetic derivatives exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.netresearchgate.net This has spurred extensive research into developing novel synthetic routes to access this versatile scaffold. researchgate.net

The indazole core is a key structural motif in numerous compounds investigated for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV activities. nih.govresearchgate.netresearchgate.net The pharmacological importance of this scaffold is so significant that it forms the basic structure for a large number of patented therapeutic agents. researchgate.net The continuous discovery of new biological roles for indazole-containing molecules ensures that this heterocyclic system remains an area of intense research and development in the pharmaceutical sciences. nih.govresearchgate.net

Structural Isomerism and Tautomerism in Indazole Systems (1H-Indazoles vs. 2H-Indazoles)

The indazole ring system is characterized by the presence of two nitrogen atoms in the five-membered ring, which leads to the possibility of annular tautomerism. Tautomers are structural isomers that readily interconvert, and in the case of indazole, the primary forms are 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the nitrogen. nih.govresearchgate.net

The equilibrium between these two tautomers has been extensively studied. The 1H-indazole tautomer, often referred to as the benzenoid form, is generally thermodynamically more stable than the 2H-indazole tautomer, or quinonoid form. nih.gov As a result, 1H-indazole is typically the predominant form in solution and in the solid state. nih.gov This stability difference influences the outcomes of chemical reactions. For instance, the alkylation of an unsubstituted indazole can lead to a mixture of N-1 and N-2 substituted products, with the ratio often depending on reaction conditions such as the solvent and base used. The N-1 isomers are generally the thermodynamically favored products, while the N-2 isomers can be kinetically favored under certain conditions. researchgate.net This isomeric complexity is a critical consideration in the synthesis and characterization of indazole derivatives.

Contextualization of 2-(4-Methylphenyl)-6-nitro-2H-indazole within the Indazole Class

The compound this compound is a specific derivative that exemplifies the structural diversity of the indazole family. It belongs to the less thermodynamically stable 2H-indazole isomeric class. Its structure is defined by three key features: the 2H-indazole core, a 4-methylphenyl (p-tolyl) substituent at the N-2 position, and a nitro (-NO₂) group at the C-6 position of the benzene (B151609) ring.

While specific research on this compound is not extensively documented in publicly available literature, its properties and synthetic pathways can be inferred from related compounds. The synthesis of 2-substituted-6-nitro-2H-indazoles is often achieved via the alkylation or arylation of 6-nitro-1H-indazole. nih.gov This reaction typically produces a mixture of the N-1 and N-2 isomers, necessitating chromatographic separation. For example, the synthesis of the analogous 2-Methyl-6-nitro-2H-indazole involves the methylation of 6-nitro-1H-indazole, yielding a mixture of the 1-methyl and 2-methyl products. nih.gov

Table 1: Structural and Crystallographic Data of Related 2-Substituted-6-nitro-2H-Indazoles

| Compound Name | Molecular Formula | Crystal System | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole | C₈H₇N₃O₂ | Monoclinic | Indazole ring system is almost planar; Nitro group is twisted at 0.93° from the indazole plane. | nih.gov |

| 2-Benzyl-6-nitro-2H-indazole | C₁₄H₁₁N₃O₂ | Monoclinic | Indazole portion is planar; Benzene ring is at a dihedral angle of 65.87° to the indazole core. | researchgate.net |

| 2-(4-Methylphenyl)-2H-indazole | C₁₄H₁₂N₂ | Monoclinic | Indazole ring is almost perfectly planar; p-tolyl ring is at a dihedral angle of 46.26° to the indazole core. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

2-(4-methylphenyl)-6-nitroindazole |

InChI |

InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-9-11-4-7-13(17(18)19)8-14(11)15-16/h2-9H,1H3 |

InChI Key |

WAXYLNFKWFMYDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 4 Methylphenyl 6 Nitro 2h Indazole

Electrophilic Aromatic Substitution Patterns on the Indazole Core

Electrophilic aromatic substitution on the indazole core of 2-(4-Methylphenyl)-6-nitro-2H-indazole is heavily influenced by the directing effects of the existing substituents. The nitro group at the C6 position is a powerful deactivating group and a meta-director for electrophilic attack on the benzene (B151609) portion of the indazole. rsc.org This deactivation arises from the strong electron-withdrawing inductive and resonance effects of the nitro group, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. rsc.org Consequently, any electrophilic substitution on the carbocyclic ring would be expected to occur at the positions meta to the nitro group, namely C5 and C7.

The pyrazole (B372694) part of the indazole ring also exhibits specific reactivity. The C3 position of the 2H-indazole is known to be susceptible to electrophilic attack, often through radical-mediated pathways. researchgate.netscispace.com

A significant reaction in this class is halogenation. For instance, metal-free halogenation of 2-substituted-2H-indazoles using N-halosuccinimides (NXS) has been shown to be highly regioselective. nih.gov In these cases, monohalogenation, such as bromination or chlorination, occurs preferentially at the C3 position. nih.gov It is plausible that this compound would undergo similar C3-halogenation. Further halogenation could potentially occur at the C7 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity toward Electrophiles | Rationale |

| C3 | Highly Favorable | Prone to radical and electrophilic attack in 2H-indazoles. researchgate.netnih.gov |

| C4 | Unfavorable | Not typically a site for electrophilic attack. |

| C5 | Possible (meta to NO₂) | Meta position to a strong deactivating group. rsc.org |

| C7 | Possible (meta to NO₂) | Meta position to a strong deactivating group and sterically accessible. rsc.org |

Reactions Involving the Nitro Group at Position 6 (e.g., Reduction)

The nitro group at the 6-position is a versatile functional handle that can be readily transformed into other functionalities, most commonly an amino group through reduction. This transformation is a critical step in the synthesis of various biologically active molecules, as the resulting 6-amino-2-(4-methylphenyl)-2H-indazole serves as a valuable intermediate for further derivatization.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation. Standard conditions often involve the use of catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. mdpi.com For example, the reduction of nitroarenes to the corresponding anilines is a well-established industrial process. mdpi.com It has been demonstrated that the nitro group of a 2H-indazole derivative can be reduced to an amino group in excellent yield. acs.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

| H₂/Pd/C | Catalytic hydrogenation, a widely used and efficient method. mdpi.com |

| SnCl₂/HCl | A classical method for the reduction of nitroarenes. |

| Fe/HCl or Fe/NH₄Cl | Often used for the reduction of nitro groups in acidic or neutral conditions. |

| Na₂S₂O₄ | Sodium dithionite (B78146) can be used for the reduction of nitro compounds. |

Functionalization of the Phenyl Substituent at Position 2

The 4-methylphenyl (p-tolyl) group at the N2 position offers an additional site for chemical modification, separate from the indazole core. A prominent strategy for the functionalization of such aryl substituents is directed ortho-metalation (DoM), followed by quenching with an electrophile. nih.gov In the context of 2-aryl-2H-indazoles, the indazole unit itself can act as a directing group, facilitating the deprotonation of the ortho-positions of the 2-aryl ring by a strong base, typically an organolithium reagent. nih.gov

Transition-metal-catalyzed C-H activation is another powerful tool for the ortho-functionalization of the 2-aryl group. nih.govresearchgate.net Catalysts based on rhodium or palladium can selectively activate the C-H bonds at the positions ortho to the point of attachment to the indazole nitrogen, allowing for the introduction of various functional groups. researchgate.netmdpi.com The methyl group on the p-tolyl substituent is an ortho, para-director for electrophilic aromatic substitution on that ring, potentially allowing for further functionalization of the phenyl ring itself.

C-H Functionalization Strategies for 2H-Indazoles

Direct C-H functionalization of the 2H-indazole core is an atom-economical approach to introduce molecular complexity. researchgate.netrsc.org For 2-substituted-2H-indazoles, the C3 position is the most common site for C-H functionalization. rsc.org This regioselectivity is often attributed to radical-mediated pathways. researchgate.net

A variety of functional groups can be introduced at the C3 position, including acyl, alkyl, and silyl (B83357) groups. nih.govrsc.orgbeilstein-journals.org For instance, nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes has been reported to proceed with good yields. rsc.org Furthermore, iron-promoted C3-nitration of 2H-indazoles provides a direct route to 3-nitro-2H-indazole derivatives. researchgate.netscispace.com

Table 3: Examples of C-H Functionalization Reactions at the C3 Position of 2H-Indazoles

| Reaction | Reagents and Conditions | Reference |

| Acylation | Aldehydes, Ni(II) catalyst, TBHP, PivOH | rsc.org |

| Nitration | Fe(NO₃)₃·9H₂O, TEMPO, DCE, O₂ | researchgate.net |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), EtOH or H₂O | nih.gov |

| Silylation | Triphenylsilane, 4CzIPN (photocatalyst), triisopropylsilanethiol | beilstein-journals.org |

Alkylation and Acylation Reactions on the Indazole Nitrogen Atoms

While the N2 position of the indazole in the title compound is already substituted, understanding the principles of N-alkylation is crucial for the synthesis of related compounds. The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products. semanticscholar.orgconnectjournals.com The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the temperature. Generally, N2-alkylation is considered the kinetically favored process, while N1-alkylation leads to the thermodynamically more stable product. For 6-nitro-1H-indazole, alkylation can result in a mixture of 1-alkyl and 2-alkyl isomers.

Acylation of the indazole core can also occur. While direct acylation of the nitrogen atoms is less common for 2-substituted indazoles, C3-acylation, as mentioned in the previous section, is a well-established transformation. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, bonding, and spatial relationships of atoms.

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons in a molecule. For 2-(4-Methylphenyl)-6-nitro-2H-indazole, the spectrum is expected to show distinct signals corresponding to the protons on the indazole core and the 4-methylphenyl (p-tolyl) substituent.

The analysis begins with the parent compound, 2-(4-Methylphenyl)-2H-indazole. Its reported ¹H NMR data in DMSO-d₆ reveals the foundational chemical shifts before the introduction of the electron-withdrawing nitro group nih.gov.

Interactive Data Table: ¹H NMR Data for 2-(4-Methylphenyl)-2H-indazole nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.39 | s | - |

| ArH (Indazole) | 7.09–7.12 | m | - |

| ArH (Indazole) | 7.29–7.33 | m | - |

| ArH (p-tolyl) | 7.40 | d | 8.4 |

| ArH (Indazole) | 7.71 | d | 8.8 |

| ArH (Indazole) | 7.77 | d | 8.8 |

| ArH (p-tolyl) | 7.98 | d | 8.4 |

| CH (Indazole, H-3) | 9.06 | s | - |

Upon introduction of a nitro group at the C-6 position, significant changes in the chemical shifts of the indazole protons are anticipated. The nitro group is a strong de-shielding group, causing protons ortho and para to its position to shift downfield to higher ppm values.

Predicted ¹H NMR Characteristics for this compound:

Indazole Protons :

H-7 and H-5 : These protons are ortho to the C-6 nitro group and are expected to be the most de-shielded, shifting significantly downfield. Based on data from related 6-nitro-1H-indazoles, their signals could appear in the δ 8.0–8.6 ppm range rsc.org. H-7 would likely appear as a doublet or singlet-like peak, while H-5 would be a doublet of doublets, coupled to H-4 and H-7 (if applicable).

H-4 : This proton, being meta to the nitro group, will experience a smaller downfield shift. It is expected to appear as a doublet, coupled to H-5.

H-3 : The chemical shift of the H-3 proton is also expected to move slightly downfield, likely appearing as a sharp singlet above δ 9.0 ppm.

p-Tolyl Protons : The protons of the 4-methylphenyl group are largely unaffected by substitution on the indazole ring. They will present as a characteristic AA'BB' system, appearing as two doublets in the aromatic region (likely δ 7.4–8.0 ppm), integrating to two protons each.

Methyl Protons : The methyl group will remain a sharp singlet, expected around δ 2.4 ppm.

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment. The spectrum for this compound would be predicted by modifying the known spectrum of its parent compound, 2-(4-Methylphenyl)-2H-indazole nih.gov.

Interactive Data Table: ¹³C NMR Data for 2-(4-Methylphenyl)-2H-indazole nih.gov

| Chemical Shift (δ, ppm) |

| 20.69 |

| 117.56 |

| 120.27 |

| 121.01 |

| 121.45 |

| 122.13 |

| 122.58 |

| 126.77 |

| 130.23 |

| 137.53 |

| 137.91 |

| 148.98 |

The introduction of the C-6 nitro group induces predictable shifts in the ¹³C spectrum:

C-6 : The carbon directly attached to the nitro group (ipso-carbon) will be strongly de-shielded, with its resonance shifted significantly downfield, likely appearing in the δ 145-150 ppm range, as seen in analogous compounds rsc.org.

C-5 and C-7 : The ortho carbons will also be influenced, though to a lesser extent than C-6.

C-3a and C-7a : The bridgehead carbons will show moderate shifts.

p-Tolyl and Methyl Carbons : The signals for the 4-methylphenyl ring and the methyl carbon are expected to remain relatively unchanged, providing a stable reference point within the spectrum.

This analysis is crucial for distinguishing between isomers, as the chemical shifts of the indazole carbons are highly sensitive to the position of the nitro substituent.

¹⁵N NMR spectroscopy is a specialized technique used to directly probe the chemical environment of nitrogen atoms. Although it suffers from low natural abundance and sensitivity, it provides invaluable information, particularly for nitrogen-rich heterocyclic systems like indazoles.

For this compound, a ¹⁵N NMR spectrum would be expected to show three distinct signals:

N-1 and N-2 : The two nitrogen atoms of the indazole ring. In a 2-substituted indazole, these nitrogens are in chemically distinct environments. Their chemical shifts help confirm the N-2 substitution pattern and rule out the N-1 isomer.

Nitro Group Nitrogen (-NO₂) : The nitrogen of the nitro group has a characteristic chemical shift range, typically found far downfield.

Furthermore, ¹⁵N NMR is a powerful tool for studying tautomerism in N-unsubstituted indazoles. In the case of the title compound, the presence of the 4-methylphenyl group at the N-2 position prevents tautomerization, which would be confirmed by the presence of sharp, well-defined nitrogen signals. Theoretical calculations and experimental studies on related nitroindazoles have demonstrated the utility of ¹⁵N NMR in confirming structure and electronic distribution.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic rings. Key expected correlations include those between H-4 and H-5 on the indazole ring and between the ortho and meta protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. For example, the proton at H-7 would show a cross-peak to the C-7 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. It pieces together the molecular skeleton and confirms the position of substituents. For this compound, key HMBC correlations would be expected between:

The p-tolyl protons and the N-2 bonded carbon of the indazole ring (C-3a), confirming the attachment point of the phenyl ring.

The indazole H-7 proton and carbons C-5 and C-3a.

The indazole H-4 proton and carbons C-5, C-7a, and C-3.

The indazole H-3 proton and the bridgehead carbons C-3a and C-7a.

Together, these 2D NMR techniques would provide irrefutable evidence for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. The molecular formula of this compound is C₁₄H₁₁N₃O₂, corresponding to a molecular weight of approximately 253.26 g/mol .

In a typical electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Molecular Ion Peak [M]⁺• : A peak at m/z 253, corresponding to the intact molecule.

Loss of NO₂ : A prominent fragment resulting from the cleavage of the nitro group, giving a peak at m/z 207 ([M-46]⁺).

Loss of the Tolyl Group : Fragmentation of the N-C bond could lead to a fragment corresponding to the 6-nitroindazole (B21905) core.

Tolyl Cation : A peak at m/z 91, corresponding to the stable [C₇H₇]⁺ cation (tropylium ion) from the 4-methylphenyl group.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₄H₁₁N₃O₂), HRMS would be used to confirm the exact mass of the molecular ion. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS data for related nitro-aryl indazoles confirms the utility of this technique in verifying calculated molecular formulas with high confidence rsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. masterorganicchemistry.com The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups. The presence of the nitro (NO₂) group, the aromatic rings of the indazole and methylphenyl moieties, and the aliphatic methyl group can be confirmed by analyzing specific regions of the spectrum.

Key expected absorption bands include:

Nitro (NO₂) Group: Aromatic nitro compounds typically show two strong, characteristic stretching vibrations. The asymmetric stretching band is expected in the range of 1550-1500 cm⁻¹, while the symmetric stretching band appears between 1355-1315 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the indazole and phenyl rings are anticipated to appear at wavenumbers above 3000 cm⁻¹. masterorganicchemistry.com

Aliphatic C-H Stretching: The C-H bonds of the methyl (CH₃) group attached to the phenyl ring will exhibit asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ region. masterorganicchemistry.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce a series of medium to strong bands in the 1625-1430 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond is expected to appear in the fingerprint region, generally between 1350-1200 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings can provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for the primary functional groups in this compound.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1355 - 1315 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H (CH₃) | Stretch | 2975 - 2850 | Medium |

| Aromatic C=C | Stretch | 1625 - 1430 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While the specific crystal structure of this compound has not been reported, valuable insights into its likely molecular structure and conformation can be drawn from the crystallographic data of closely related analogues, namely 2-(4-Methylphenyl)-2H-indazole nih.gov and 2-Methyl-6-nitro-2H-indazole. researchgate.netnih.gov

The analysis of 2-Methyl-6-nitro-2H-indazole reveals that the indazole ring system is nearly planar. researchgate.netnih.gov In this structure, the nitro group is only slightly twisted from the plane of the indazole ring. nih.gov This planarity is a common feature of the indazole core.

Furthermore, the crystal structure of 2-(4-Methylphenyl)-2H-indazole shows that the indazole ring system is almost perfectly planar. nih.gov A key conformational feature of this molecule is the spatial relationship between the indazole core and the attached 4-methylphenyl (p-tolyl) ring. The two ring systems are not coplanar; instead, the p-tolyl substituent is twisted with respect to the indazole plane, exhibiting a dihedral angle of 46.26 (5)°. nih.gov

Based on these findings, it can be inferred that this compound would also possess a nearly planar indazole ring. The 4-methylphenyl group is expected to be rotated out of the indazole plane at a significant angle, similar to its non-nitrated counterpart. This twisted conformation minimizes steric hindrance between the two aromatic systems.

The crystallographic data for these two important precursor and analogue compounds are detailed in the table below.

Table 2: Crystallographic Data for Analogue Compounds

| Parameter | 2-Methyl-6-nitro-2H-indazole researchgate.netnih.gov | 2-(4-Methylphenyl)-2H-indazole nih.gov |

|---|---|---|

| Chemical Formula | C₈H₇N₃O₂ | C₁₄H₁₂N₂ |

| Formula Weight | 177.17 | 208.26 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/c |

| a (Å) | 3.793 (3) | 12.539 (4) |

| b (Å) | 12.200 (8) | 6.029 (2) |

| c (Å) | 16.675 (11) | 14.401 (5) |

| β (°) | 95.722 (9) | 93.636 (5) |

| Volume (ų) | 767.7 (9) | 1086.4 (6) |

| Z | 4 | 4 |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-6-nitro-2H-indazole |

| 2-(4-Methylphenyl)-2H-indazole |

| 6-Nitro-1H-indazole |

| Dimethyl sulfate (B86663) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds.

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-(4-Methylphenyl)-6-nitro-2H-indazole, DFT calculations would be expected to reveal key structural features.

Based on crystallographic and computational studies of analogous compounds, the geometry of this compound can be predicted with reasonable accuracy. Studies on similar molecules like 2-Methyl-6-nitro-2H-indazole show that the indazole ring system is nearly planar. nih.govresearchgate.net For instance, in the methyl analogue, the deviation from planarity for the indazole core is minimal. nih.gov The nitro group at the 6-position is typically found to be only slightly twisted out of the plane of the indazole ring system. nih.gov

The 4-methylphenyl (p-tolyl) group at the N2 position is expected to be twisted relative to the plane of the indazole core. In the related compound 3-(4-methylphenyl)-6-nitro-1H-indazole, the phenyl ring is inclined to the indazole moiety by approximately 31°. nih.goviucr.org A similar dihedral angle would be anticipated for the 2-substituted isomer, preventing steric hindrance while allowing for some degree of electronic communication between the ring systems.

The electronic structure is significantly influenced by the substituents. The nitro group at the C6 position acts as a strong electron-withdrawing group, which lowers the energy of the molecular orbitals and influences the electron density distribution across the indazole ring. The 4-methylphenyl group at the N2 position is a weaker electron-donating group. This substitution pattern creates a polarized molecule, which is critical for its reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Features of this compound Based on Analogous Compounds

| Feature | Predicted Characteristic | Basis from Analogous Compounds |

| Indazole Ring System | Essentially planar | The indazole core in 2-methyl-6-nitro-2H-indazole and 3-(4-methylphenyl)-6-nitro-1H-indazole is nearly planar. nih.goviucr.org |

| Nitro Group Orientation | Slightly twisted from the indazole plane | In nitro-indazole derivatives, the nitro group is typically twisted by a few degrees (e.g., 0.93° in 2-methyl-6-nitro-2H-indazole). nih.gov |

| Phenyl Ring Orientation | Significantly twisted relative to the indazole plane | The phenyl ring is inclined relative to the indazole moiety in related structures to minimize steric clash. nih.gov |

This table is predictive and based on data from structurally similar molecules.

Indazole can exist in two annular tautomeric forms: 1H-indazole and 2H-indazole. For the parent, unsubstituted indazole, theoretical calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov The energy difference is reported to be around 15–20 kJ·mol⁻¹, favoring the 1H form due to its aromatic sextet resembling that of indole. nih.gov

However, in this compound, the substitution at the N2 position "locks" the molecule into the 2H tautomeric form. Therefore, the relevant analysis is not of tautomeric equilibrium but of the relative stability of the N2-substituted isomer compared to its N1-substituted counterpart, 1-(4-Methylphenyl)-6-nitro-1H-indazole.

The regioselectivity of N-alkylation or N-arylation of indazoles is a complex issue governed by both kinetic and thermodynamic factors, including the nature of the substituent on the indazole ring, the electrophile, and the reaction conditions. beilstein-journals.org DFT calculations on substituted indazoles have been used to investigate the partial charges and Fukui indices of the N1 and N2 atoms to predict the outcome of such reactions. nih.gov Generally, direct alkylation of 1H-indazoles leads to a mixture of N1 and N2 products. beilstein-journals.org For 6-nitro-1H-indazole, reaction with dimethyl sulfate (B86663) yields a mixture of 1-methyl and 2-methyl products, indicating that the energy barrier to form either isomer is accessible. While the 1-substituted isomer is often thermodynamically more stable, the 2-substituted isomer is a significant and sometimes major product, crucial in the synthesis of pharmaceuticals like Pazopanib (B1684535).

Fukui functions are conceptual DFT descriptors that help identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com The Fukui function f(r) measures the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the reactivity is largely dictated by the strong electron-withdrawing nature of the 6-nitro group. This effect reduces the electron density on the indazole ring system, making it more susceptible to nucleophilic attack.

Electrophilic Sites: The regions of the molecule with the highest values of f+(r) are most susceptible to nucleophilic attack. Due to the influence of the nitro group, the carbon atoms of the benzene (B151609) portion of the indazole ring, particularly those ortho and para to the nitro group (C5 and C7), are predicted to be the most electrophilic centers.

Nucleophilic Sites: The regions with the highest values of f-(r) are prone to electrophilic attack. The nitrogen atoms and the oxygen atoms of the nitro group are expected to be the most nucleophilic sites. DFT studies on other indazoles have used Fukui indices to rationalize the regioselectivity of N-alkylation, supporting the role of N1 and N2 as primary nucleophilic centers in the parent 1H-indazole anion. nih.gov

Computational chemistry is crucial for elucidating the step-by-step mechanisms of chemical reactions, including the formation of the indazole ring system. The synthesis of 2-aryl-2H-indazoles, such as the title compound, is often achieved via the Cadogan reductive cyclization. nih.gov

This reaction typically involves the deoxygenation of an o-nitroaryl precursor by a phosphine (B1218219) reagent like triphenylphosphine (B44618) or triethyl phosphite. mit.edu Computational studies on the Cadogan reaction and related transformations suggest a multi-step mechanism: acs.org

Reduction of the Nitro Group: The reaction initiates with the reduction of the nitro group (-NO₂) to a nitroso group (-NO).

Intermediate Formation: The nitroso intermediate is further deoxygenated, which can lead to the formation of a highly reactive nitrene intermediate.

Cyclization: The nitrene then undergoes intramolecular cyclization onto the adjacent imine or aromatic ring to form the five-membered pyrazole (B372694) ring of the indazole system.

DFT calculations have been used to explore the energy profiles of these pathways, confirming that while a nitrene intermediate is possible, alternative non-nitrene pathways involving oxygenated intermediates may also be viable under certain conditions. mit.eduacs.org The elucidation of these mechanisms helps in optimizing reaction conditions to improve yields and selectivity.

Molecular Docking Studies for Ligand-Target Interactions (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. bibliotekanauki.pl While no specific docking studies for this compound have been reported, studies on structurally similar nitro-substituted indazoles highlight the potential of this scaffold for interacting with various biological targets.

For example, novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated as antileishmanial candidates. nih.gov Molecular docking studies showed that these compounds could bind stably within the active site of Leishmania trypanothione (B104310) reductase (TryR), a key enzyme for the parasite's survival. The interactions were characterized by a network of hydrophobic and hydrophilic contacts. nih.gov Similarly, other indazole derivatives have been docked into the active sites of enzymes like soybean lipoxygenase and inducible nitric oxide synthase (iNOS), demonstrating the versatility of the indazole core in forming meaningful interactions with protein targets. nih.govnih.gov

A hypothetical docking study of this compound would likely show the following interactions:

Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor, capable of interacting with donor residues (e.g., Lys, Arg, His) in a protein's active site.

π-π Stacking: The planar indazole ring and the appended phenyl ring are well-suited for π-π stacking or T-shaped interactions with aromatic amino acid residues like Phe, Tyr, and Trp.

Hydrophobic Interactions: The methyl group and the aromatic rings would contribute to favorable hydrophobic interactions within nonpolar pockets of the binding site.

Table 2: Potential Molecular Interactions for this compound in a Protein Binding Site

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

| Nitro Group | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Indazole Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| 4-Methylphenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Valine |

| Methyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

This table is illustrative of the types of interactions this compound could form, based on its chemical structure and docking studies of related molecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static view offered by molecular docking. MD simulations can be used to assess the conformational flexibility of a ligand and the stability of a ligand-receptor complex. nih.gov

For a molecule like this compound, MD simulations in a solvent could reveal the preferred rotational conformations of the p-tolyl group relative to the indazole ring. When a ligand-protein complex is simulated, MD can assess its stability. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose are monitored. A stable RMSD value over the simulation time suggests a stable binding mode.

In studies of other indazole derivatives, MD simulations have been performed to confirm the stability of docked complexes. For instance, the complex of a 3-chloro-6-nitro-1H-indazole derivative with trypanothione reductase was shown to remain in good equilibrium throughout the simulation, with a low structure deviation, indicating a stable intermolecular affinity. nih.gov These simulations provide deeper insights into how the ligand and protein adapt to each other and maintain their binding interactions in a dynamic, solvated environment, which is more representative of physiological conditions.

In Silico Design and Virtual Screening Approaches

While specific in silico design and virtual screening studies focused exclusively on this compound are not extensively documented in publicly available research, the principles of these computational methods are widely applied to the broader class of nitroindazole derivatives for drug discovery. These approaches use computational models to predict the interaction between a small molecule, like this compound, and a biological target, thereby guiding the design of new, more potent compounds and screening large libraries of virtual compounds to identify potential drug candidates.

Virtual screening is a crucial computational technique that has gained favor over traditional high-throughput screening due to its efficiency in terms of time and cost. The general workflow involves docking a library of compounds into the binding site of a target protein to predict their binding affinity and mode. This allows researchers to prioritize a smaller, more promising set of molecules for synthesis and experimental testing.

For a compound such as this compound, the initial step in any in silico study would be the generation of a precise three-dimensional model. This model would be heavily informed by crystallographic data from closely related structures. For instance, studies on the parent compound, 2-(4-Methylphenyl)-2H-indazole, and the analogous 2-Methyl-6-nitro-2H-indazole, provide critical structural parameters that would serve as a foundation for building a reliable computational model. nih.govnih.gov Key structural features from these related compounds, such as the planarity of the indazole ring and the dihedral angles between the different components of the molecule, are essential for accurate modeling. nih.govnih.gov

Another related structure, 2-Benzyl-6-nitro-2H-indazole, has been shown to have a nearly planar indazole portion, which subtends a significant dihedral angle with its pendant benzene ring. researchgate.net This type of conformational data is vital for understanding how the molecule might fit into the active site of a protein.

The following table summarizes key structural parameters from related compounds that would inform the computational model of this compound.

| Compound | Key Structural Feature | Value | Source |

|---|---|---|---|

| 2-(4-Methylphenyl)-2H-indazole | Dihedral angle between indazole rings | 1.58 (10)° | nih.gov |

| 2-(4-Methylphenyl)-2H-indazole | Dihedral angle between indazole core and p-tolyl substituent | 46.26 (5)° | nih.gov |

| 2-Methyl-6-nitro-2H-indazole | Dihedral angle between pyrazole and benzene rings of indazole | 1.08 (7)° | nih.gov |

| 2-Methyl-6-nitro-2H-indazole | Twist angle of nitro group from indazole plane | 0.93 (16)° | nih.gov |

| 2-Benzyl-6-nitro-2H-indazole | Dihedral angle between indazole portion and benzene ring | 65.87 (7)° | researchgate.net |

Based on studies of other nitro-substituted heterocyclic compounds, a primary application for in silico screening of this compound would be in the field of antimicrobial and antiparasitic drug discovery. nih.govnih.gov For example, computational docking studies on 5-nitroindazolin-3-one derivatives have revealed how these compounds interact with key residues of nitroreductase (NTR), an enzyme crucial for the survival of parasites like Trypanosoma cruzi. researchgate.net The nitro group plays a vital role in the mechanism of action, often being activated by NTRs to produce oxidative stress within the parasite. researchgate.netmdpi.com Therefore, a logical approach would be to perform molecular docking of this compound against the crystal structure of parasite NTRs to predict its binding affinity and identify key interactions, guiding the design of more potent derivatives.

Furthermore, cheminformatic analyses are often paired with in silico screening. nih.govresearchgate.net These studies analyze the physicochemical property space (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors) of a series of compounds to establish structure-activity relationships (SAR). nih.gov For 2-phenyl-2H-indazole derivatives, SAR studies have shown that electron-withdrawing groups on the phenyl ring can favor antiprotozoal activity. nih.gov Such analyses could be applied to a virtual library based on the this compound scaffold to predict which modifications would most likely enhance biological activity.

Exploration of Biological Activities and Mechanisms in Vitro and Preclinical Studies Only

Enzyme Inhibition Studies and Mechanistic Insights

The indazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its role in the structure of various enzyme inhibitors. nih.gov Research into derivatives like 2-(4-Methylphenyl)-6-nitro-2H-indazole has explored their potential to modulate the activity of several key enzyme systems.

The indazole nucleus is a core structural component of several small-molecule kinase inhibitors approved for therapeutic use, including pazopanib (B1684535) and axitinib. nih.govnih.gov Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk Consequently, indazole-containing molecules are frequently investigated as kinase inhibitors. nih.gov While specific, comprehensive kinase inhibition screening data for this compound is not extensively detailed in the literature, its structural class is well-validated for this target type. nih.govnih.gov

Myeloperoxidase (MPO) is a peroxidase enzyme abundantly expressed in neutrophils, which plays a role in the innate immune response through the production of hypohalous acids like HOCl. nih.gov However, the extracellular release of these reactive species can lead to oxidative damage and contribute to tissue injury in inflammatory conditions. nih.govaub.edu.lb

A library of 2H-indazoles and 1H-indazolones, synthesized via the Davis-Beirut reaction, were evaluated as potential MPO inhibitors. aub.edu.lb Structure-activity relationship studies identified fourteen compounds as potent inhibitors of MPO, with IC50 values below 1 μM. aub.edu.lb These findings suggest that the 2H-indazole scaffold, central to this compound, is a promising framework for the development of modulators against pro-oxidative tissue damage mediated by the MPO/H2O2/HOCl system. aub.edu.lb The potential of these compounds to act as therapeutic inhibitors of MPO activity in inflammatory diseases is underscored by these in vitro results. nih.gov

Table 1: MPO Inhibition by the 2H-Indazole Scaffold

| Compound Class | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| 2H-Indazoles and 1H-Indazolones | Myeloperoxidase (MPO) | Identified as potent inhibitors with IC50 values <1 μM in some cases. | aub.edu.lb |

Beyond kinases and MPO, fused tricyclic pyrazole (B372694) derivatives, which are structurally related to indazoles, have been investigated for their inhibitory activity against other enzyme systems. Notably, these related compounds have been studied as potential inhibitors of phosphodiesterase 4 (PDE4) and isocitrate dehydrogenase 1 (IDH1). nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal) and Cellular Targets

The this compound structure combines the indazole core with a nitro group, a feature often associated with antimicrobial properties in various heterocyclic compounds. nih.govmdpi.com

Antiprotozoal Activity: Studies on a series of 2-phenyl-2H-indazole derivatives have demonstrated significant antiprotozoal activity. nih.govnih.gov These compounds were evaluated against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, showing potent growth inhibition, in many cases superior to the reference drug metronidazole. nih.gov A key finding from these studies is that the presence of electron-withdrawing groups on the 2-phenyl ring tends to favor antiprotozoal activity. nih.gov This suggests that the 6-nitro substituent in this compound could contribute positively to this biological effect. For instance, a derivative with a 4-chlorophenyl group at position 2 was among the most active against all three protozoa. nih.gov

Antibacterial and Antifungal Activity: Research on related nitro-based indazole compounds has confirmed their potential as antimicrobial agents. A study on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, which share the core 6-nitro-indazole feature, showed antibacterial activity against Neisseria gonorrhoeae, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. nih.gov Furthermore, a different class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles possessing electron-withdrawing groups, including a nitro group (-NO2), were found to be more potent against tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole, respectively. tandfonline.com Gram-positive bacteria were generally more sensitive to these types of compounds than Gram-negative bacteria. researchgate.net

Table 2: Antimicrobial Activity of Related Nitro-Indazole Derivatives

| Compound Class | Activity Type | Organism | Result (MIC) | Reference |

|---|---|---|---|---|

| 6-Nitro-benzo[g]indazoles | Antibacterial | N. gonorrhoeae | 62.5 µg/mL | nih.gov |

| Nitro-substituted 2[H]-indazoles | Antibacterial/Antifungal | Various strains | More potent than standard drugs | tandfonline.com |

Anticancer Activity in Cellular Models and Molecular Pathways

The indazole moiety is a privileged structure found in numerous compounds with anticancer properties. nih.gov The incorporation of a nitro group can further influence this activity, as seen in various classes of antineoplastic agents. nih.gov

Derivatives of 6-nitro-indazole have demonstrated notable antiproliferative activity against cancer cell lines in vitro. nih.gov Specifically, a series of conformationally-constrained 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles were evaluated for their effects on a panel of tumor cells. nih.govresearchgate.net These nitro-based indazoles exhibited significant activity, with IC50 values in the low micromolar range (5–15 μM) against the NCI-H460 lung carcinoma cell line. nih.gov Studies on other classes of nitro-aromatic compounds have also shown that the position of the nitro substituent can critically influence antiproliferative potency. nih.gov

Table 3: Antiproliferative Activity of 6-Nitro-Indazole Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 µM | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

In vitro and preclinical studies on indazole derivatives have highlighted their potential to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cell lines. While direct studies on this compound are not extensively documented in publicly available research, the broader class of indazole compounds, particularly nitro-substituted derivatives, has demonstrated significant activity in these areas.

Research into various indazole derivatives has shown they can effectively trigger apoptosis. For instance, one study on a series of indazole derivatives reported that the most potent compounds induced apoptosis in a dose-dependent manner. This was evidenced by morphological changes consistent with programmed cell death and confirmed through assays such as acridine (B1665455) orange/ethidium bromide double staining and TUNEL analysis. The mechanism of apoptosis induction was further linked to the activation of key executioner caspases, such as caspase-3. nih.gov Another study on indazole derivatives showed that a lead compound promoted apoptosis in breast cancer cells, which was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This modulation of the Bax/Bcl-2 ratio is a critical step in the intrinsic pathway of apoptosis. Furthermore, the compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), further implicating the mitochondria in the apoptotic process. rsc.org

In addition to inducing apoptosis, several indazole derivatives have been shown to modulate cell cycle progression, a crucial mechanism for controlling cell proliferation. Studies have revealed that these compounds can cause cell cycle arrest at different phases. For example, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, structurally related to the target compound, were found to induce arrest in the S phase of the cell cycle in K562 leukemia cells. nih.gov In contrast, other research on novel indazole derivatives demonstrated a block of cells in the S phase, with a corresponding decrease in the G2/M and/or G0/G1 phases. This suggests a mechanism of action related to the inhibition of DNA synthesis. nih.gov

The following table summarizes the observed effects of representative indazole derivatives on apoptosis and the cell cycle in various cancer cell lines.

| Compound Class | Cell Line(s) | Apoptosis Induction | Cell Cycle Arrest | Key Findings |

| 2-Aryl-3-nitro-2H-chromenes | MCF-7, T-47D, MDA-MB-231 | Yes | Not specified | More potent than etoposide, confirmed by morphological changes and caspase-3 activation. nih.gov |

| Indazole Derivatives | 4T1 (Breast Cancer) | Yes | Not specified | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, decreased mitochondrial membrane potential, and increased ROS. rsc.org |

| 2-Aryl-5(6)-nitro-1H-benzimidazoles | K562 (Leukemia) | Yes | S Phase | Compounds induced apoptosis and arrested the cell cycle in the S phase. nih.gov |

| Polysubstituted Indazoles | A2780, A549 | Yes | S Phase | Triggered apoptosis and caused a block in the S phase, suggesting inhibition of DNA synthesis. nih.gov |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Preclinical studies on various indazole derivatives have demonstrated their ability to modulate key inflammatory pathways and mediators. While specific data for this compound is limited, related compounds have shown significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.

A study investigating a series of 2H-indazole derivatives found that several compounds displayed in vitro inhibitory activity against COX-2. nih.gov The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Molecular docking studies have suggested that these 2H-indazole derivatives can bind to the active site of COX-2 in a manner similar to known selective inhibitors. nih.gov

Beyond COX inhibition, the anti-inflammatory properties of indazole derivatives have also been attributed to the modulation of pro-inflammatory cytokines. Research has shown that certain indazole compounds can inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. rsc.org TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in the inflammatory cascade. By suppressing the release of these mediators, indazole derivatives can effectively dampen the inflammatory response.

The table below provides an overview of the anti-inflammatory activities and proposed mechanisms of action for representative indazole derivatives.

| Compound Class | Assay | Key Findings | Proposed Mechanism of Action |

| 2,3-Diphenyl-2H-indazole derivatives | In vitro COX-2 inhibition | Displayed inhibitory activity against human cyclooxygenase-2. nih.gov | Inhibition of prostaglandin (B15479496) synthesis via COX-2. |

| 3-(Indol-5-yl)-indazoles | LPS-induced cytokine release in macrophages | Inhibited the expression of TNF-α and IL-6. | Modulation of pro-inflammatory cytokine production. |

| 2-Aryl-6-benzoxazoleacetic acid derivatives | Carrageenan-induced rat paw edema | Possessed anti-inflammatory activity superior to phenylbutazone. | Inhibition of inflammatory mediators in an in vivo model. nih.gov |

Structure-Activity Relationships (SAR) for Biological Modulations

The biological activities of indazole derivatives are significantly influenced by the nature and position of substituents on the indazole core and any appended aryl rings. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for apoptosis induction, cell cycle modulation, and anti-inflammatory effects.

Influence of N-Substitution (1H- vs. 2H-) on Activity

The position of the substituent on the indazole nitrogen atom (N1 or N2) can have a profound impact on the biological profile of the compound. The 1H- and 2H-indazole isomers often exhibit distinct pharmacological properties. For instance, in the context of anti-inflammatory activity, studies on 2-phenyl-2H-indazole derivatives have demonstrated their potential as COX-2 inhibitors. nih.gov The 2H-indazole scaffold appears to be a key structural feature for this activity. In contrast, many kinase inhibitors incorporating the indazole moiety are based on the 1H-indazole scaffold. nih.gov This suggests that the isomeric form of the indazole core can influence the target selectivity and, consequently, the biological outcome. The 1H-tautomer is generally more stable than the 2H-form. nih.gov

Impact of Nitro Group and Phenyl Substituent

The presence and position of a nitro group on the indazole ring, as well as the nature of the substituent on the N-phenyl ring, are critical determinants of biological activity. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule and its ability to interact with biological targets. In a series of 2-aryl-5(6)-nitro-1H-benzimidazoles, the presence of the nitro group was associated with potent anticancer activity, including the induction of apoptosis and S-phase cell cycle arrest. nih.gov

Role of Other Indazole Ring Substitutions

Substituents at other positions on the indazole ring can also modulate biological activity. For instance, the introduction of a methyl group on the indazole phenyl ring has been shown to remarkably increase the activity of certain kinase inhibitors. nih.gov Conversely, the addition of bulkier groups can lead to a decrease in activity, suggesting that steric hindrance can be a limiting factor. nih.gov In the case of 3-chloro-6-nitro-1H-indazole derivatives, the presence of a chlorine atom at the para-position of a phenyl group on a side chain was found to enhance biological activity, likely through additional interactions with the target protein. nih.gov These findings underscore the importance of a comprehensive understanding of the SAR of the entire indazole scaffold for the rational design of new therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of 2-aryl-2H-indazoles exist, the development of novel, efficient, and scalable routes tailored to 2-(4-Methylphenyl)-6-nitro-2H-indazole is a critical first step for enabling extensive research. Current synthetic strategies for related compounds often suffer from limitations such as harsh reaction conditions, low yields, and the formation of regioisomeric mixtures.

Future research should focus on exploring and optimizing modern synthetic methodologies. The Cadogan reaction , a classical method for synthesizing 2H-indazoles from 2-nitrobenzylamines, could be refined for this specific target. acs.org Mechanistic studies suggest the involvement of nitrene intermediates, and a deeper understanding of these pathways could lead to improved reaction conditions. acs.org

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative. Palladium-catalyzed C-H functionalization, for instance, has emerged as a step-economic approach for the synthesis of 2-aryl-2H-indazoles. nih.gov Research into the direct C-H arylation of 6-nitro-2H-indazole with a p-tolyl source would be a highly valuable endeavor. Similarly, copper-catalyzed Ullmann-type couplings of 6-nitroindazole (B21905) with 4-iodotoluene (B166478) could be optimized for high yields and selectivity.

Another promising avenue is the exploration of reductive cyclization strategies . Molybdenum-catalyzed deoxygenation of nitroaromatics presents a potential route from readily available starting materials. semanticscholar.org The development of one-pot procedures, combining the formation of the N-N bond and the indazole ring system, would be particularly advantageous for library synthesis. For example, a one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates has been reported and could be adapted. organic-chemistry.org

| Synthetic Approach | Potential Starting Materials | Key Advantages |

| Modified Cadogan Reaction | 2-nitro-N-(4-methylbenzyl)aniline | Well-established, potential for optimization |

| Pd-catalyzed C-H Arylation | 6-nitro-2H-indazole and toluene (B28343) derivative | High atom economy, step-efficient |

| Cu-catalyzed Ullmann Coupling | 6-nitroindazole and 4-iodotoluene | Good functional group tolerance |

| Reductive Cyclization | ortho-substituted nitroaromatic precursor | Milder reaction conditions |

Advanced Spectroscopic Characterization Techniques for Complex Analogs

Thorough characterization of this compound and its future analogs is paramount. While standard techniques like NMR and mass spectrometry are essential, advanced spectroscopic methods could provide deeper insights into the electronic structure and behavior of these nitroaromatic compounds.

Raman spectroscopy , including surface-enhanced Raman spectroscopy (SERS), could be employed to probe the vibrational modes of the nitro group and the indazole ring. researchgate.net This could be particularly useful for studying interactions with biological targets or for developing sensitive detection methods. Laser-induced breakdown spectroscopy (LIBS) and ion mobility spectrometry (IMS) are other advanced techniques that have been applied to the analysis of nitroaromatic compounds, often in the context of explosives detection, and could be adapted for detailed analytical studies. researchgate.net

For complex analogs, multidimensional NMR techniques will be crucial for unambiguous structure elucidation. Furthermore, the inherent fluorescence of some indazole derivatives suggests that fluorescence spectroscopy could be a valuable tool for studying their properties and interactions. rsc.org

Deeper Computational Modeling for Structure-Function Elucidation

Computational modeling can provide invaluable insights into the structure-function relationships of this compound and its derivatives, guiding synthetic efforts and biological testing.

Density Functional Theory (DFT) calculations can be used to predict the electronic properties, molecular orbitals (HOMO-LUMO gap), and reactivity of the molecule. This information can help in understanding its chemical behavior and potential for participating in various reactions.

Molecular docking studies can be employed to predict the binding modes of the compound with various biological targets. For instance, based on the known activities of other nitroindazole derivatives, potential targets could include enzymes from protozoan parasites like trypanothione (B104310) reductase. nih.gov Such studies can help prioritize which biological pathways to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of synthesized analogs to correlate their structural features with their biological activity. This can lead to the development of predictive models for designing more potent and selective compounds.

Identification of New Molecular Targets and Pathways for Biological Activity

The nitro group is a key feature of many biologically active compounds, particularly in the realm of antimicrobial and antiprotozoal agents. nih.gov The mechanism of action of these nitroheterocyclic drugs often involves the enzymatic reduction of the nitro group to generate reactive radical species that are toxic to the target organism. nih.gov

A primary avenue of future research should be the investigation of the antimicrobial and antiprotozoal activity of this compound. Screening against a panel of pathogens, including bacteria, fungi, and protozoa such as Leishmania, Trypanosoma, and Trichomonas, is warranted. nih.govnih.gov

Should biological activity be identified, subsequent research should focus on elucidating the mechanism of action . This would involve identifying the specific enzymes responsible for the reductive activation of the nitro group and the downstream molecular targets of the resulting reactive intermediates. The potential for this compound to act as an inhibitor of specific enzymes, such as kinases or synthases, should also be explored, drawing parallels from other indazole-based inhibitors.

Application in Chemical Probes and Molecular Tools (non-diagnostic, non-therapeutic)

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed as valuable chemical probes and molecular tools for basic research.

The potential fluorescence of the indazole core could be exploited to create fluorescent probes . mdpi.com By attaching specific functional groups, these probes could be designed to localize in particular cellular compartments or to respond to changes in the cellular environment.

The nitro group itself can serve as a handle for further chemical modification. For example, it can be reduced to an amine, which can then be used to attach biotin, fluorescent dyes, or other reporter molecules. Such derivatives could be used in pull-down assays to identify protein binding partners.

Combinatorial Chemistry and High-Throughput Synthesis of Indazole Libraries

To efficiently explore the structure-activity relationships around the this compound scaffold, the application of combinatorial chemistry and high-throughput synthesis is essential.

The development of a robust and versatile synthetic route, as discussed in section 7.1, would be the foundation for creating a library of analogs. This library could systematically explore variations at three key positions:

The 2-phenyl ring: A variety of substituted phenyl groups (with electron-donating and electron-withdrawing groups at different positions) could be introduced to probe the electronic and steric requirements for activity.

The indazole core: Modifications at other positions of the indazole ring, if synthetically accessible, could be explored.

The nitro group: While the nitro group is likely crucial for certain biological activities, its replacement with other functional groups could lead to compounds with different target profiles.

The resulting library of compounds could then be subjected to high-throughput screening to identify hits for various biological targets, accelerating the discovery of new lead compounds.

Q & A

What are the optimal synthetic routes for 2-(4-Methylphenyl)-6-nitro-2H-indazole, and how can reaction yields be improved?

Level: Basic

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A validated approach involves reacting 4-methyl-N-(2-nitrobenzyl)aniline with tin(II) chloride dihydrate in ethanol at 313 K, yielding ~40% . To improve yields:

- Optimize stoichiometry (e.g., excess tin(II) chloride).

- Use reflux conditions or microwave-assisted synthesis to reduce reaction time.

- Purify intermediates via column chromatography before cyclization.

Alternative routes include nitro group introduction via nitration of precursor indazoles under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

How is the crystal structure of this compound determined, and what software is recommended for refinement?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation (ethanol/water mixtures) .

- Collect diffraction data using a synchrotron or laboratory diffractometer.

- Refine structures using SHELXL (for small molecules) or SHELXTL (Bruker AXS version), which handle anisotropic displacement parameters and hydrogen bonding networks .

The indazole core in this compound shows near-planarity (dihedral angle <2° between fused rings), critical for π-π stacking in target binding .

What pharmacological activities are reported for this compound, and how are these assays designed?

Level: Advanced

Methodological Answer:

Indazole derivatives exhibit:

- Anti-inflammatory activity : Assessed via LPS-induced macrophage inflammation (IC₅₀ = 11.6 μM in analogous compounds) .

- Antitumor potential : Tested against kinase targets (e.g., CDK inhibitors) using fluorescence polarization assays .

- Vasorelaxant effects : Evaluated in ex vivo aortic ring models with NO release quantification .

Experimental Design Tips: - Use positive controls (e.g., dexamethasone for inflammation).

- Validate dose-response curves with ≥3 replicates.

- Apply ANOVA for statistical significance (p<0.05) .

How should researchers resolve contradictions in reported bioactivity data for indazole derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay variability or structural analogs. Mitigation strategies:

- Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation) .

- Control Substituent Effects : Compare nitro vs. methoxy groups at position 6 to isolate electronic contributions .

- Meta-Analysis : Pool data from studies using tools like RevMan to calculate weighted effect sizes .

Example: Conflicting NO release data may stem from varying incubation times (30 min vs. 24 hr) .

What strategies are effective for designing this compound derivatives to study structure-activity relationships (SAR)?

Level: Advanced

Methodological Answer:

Focus on modifying:

- Nitro Group Position : Replace 6-nitro with 5-nitro to assess steric effects on target binding .

- Methyl Substitution : Introduce electron-donating groups (e.g., -OCH₃) at the 4-methylphenyl moiety to modulate lipophilicity .

- Heterocyclic Fusion : Synthesize oxazolo[4,5-d]pyrimidine hybrids to enhance kinase inhibition .

Synthetic Tools: - Use Suzuki-Miyaura coupling for aryl group diversification.

- Employ DFT calculations (e.g., Gaussian 09) to predict electronic properties .

What analytical techniques are recommended for confirming the purity and stability of this compound?

Level: Basic

Methodological Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.1%) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C indicates shelf stability) .

- ¹H/¹³C NMR : Verify absence of residual solvents (e.g., DMSO-d6) and byproducts .

How can molecular docking studies be applied to predict the binding mode of this compound with biological targets?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.